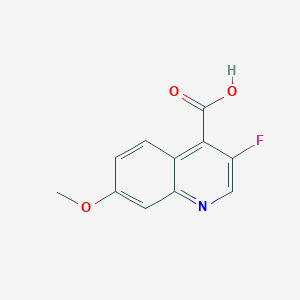
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-7-methoxyquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-6-methoxyaniline.
Cyclization: This intermediate undergoes cyclization with appropriate reagents to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Techniques like microwave irradiation and green chemistry protocols are also explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
3-fluoro-7-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties. It is a candidate for developing new drugs to treat infections and cancer.
Industry: Utilized in the production of liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, disrupting essential biochemical pathways in cells
Comparación Con Compuestos Similares
Similar Compounds
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
3-fluoro-7-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorine and methoxy substituents enhance its potential as a therapeutic agent compared to other quinoline derivatives .
Propiedades
Número CAS |
834884-21-8 |
|---|---|
Fórmula molecular |
C11H8FNO3 |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-6-2-3-7-9(4-6)13-5-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
XDQSXMJUQQGSGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















